1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide acetate
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Description
“1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine” is a compound with the CAS Number: 1006436-44-7 . It has a molecular weight of 165.12 . The compound is stored in a dark place, under an inert atmosphere, at 2-8°C . and is in solid form .
Synthesis Analysis
A practical synthetic method for functionalized 1-methyl-3-(trifluoromethyl)-1H-pyrazoles has been developed . This method is high-yielding and involves a one-step procedure for the synthesis of the regioisomeric mixture of target pyrazoles . The report details a kilogram-scale synthesis and efficient distillation-based separation .Molecular Structure Analysis
The molecular structure of a similar compound, “1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl”, has been reported . The InChI code is 1S/C5H6F3N3/c1-11-2-3 (9)4 (10-11)5 (6,7)8/h2H,9H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving “1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide acetate” are not available, it’s worth noting that trifluoromethyl groups have been studied in relation to biological activity .Physical and Chemical Properties Analysis
The compound “1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine” has a molecular weight of 165.12 . It is a solid at room temperature . The storage temperature is between 2-8°C .Safety and Hazards
The compound “1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine” has several hazard statements including H302-H315-H319-H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
acetic acid;2-methyl-5-(trifluoromethyl)pyrazole-3-carboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N4.C2H4O2/c1-13-3(5(10)11)2-4(12-13)6(7,8)9;1-2(3)4/h2H,1H3,(H3,10,11);1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPRDGOIVZHQFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CN1C(=CC(=N1)C(F)(F)F)C(=N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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